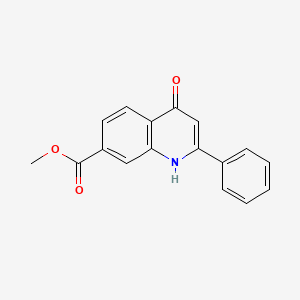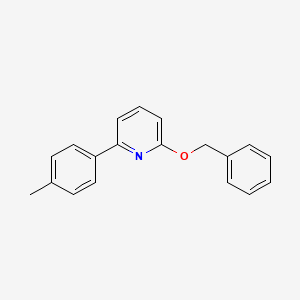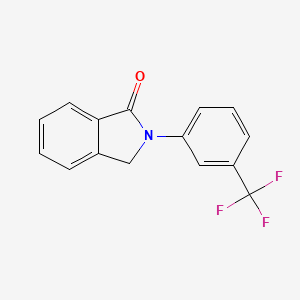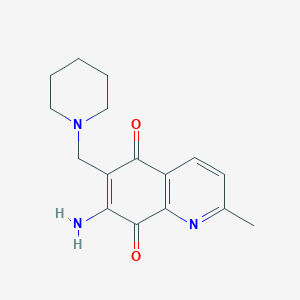
7-Quinolinecarboxylic acid, 4-hydroxy-2-phenyl-, methyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-hydroxy-2-phenylquinoline-7-carboxylate is a quinoline derivative known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a quinoline core substituted with a hydroxyl group, a phenyl group, and a carboxylate ester group. The presence of these functional groups contributes to its chemical reactivity and biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-hydroxy-2-phenylquinoline-7-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzophenone with diethyl ethoxymethylenemalonate in the presence of a base, followed by cyclization and esterification to yield the desired product . The reaction conditions often include the use of solvents such as ethanol or toluene and catalysts like p-toluenesulfonic acid to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of methyl 4-hydroxy-2-phenylquinoline-7-carboxylate may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing waste and energy consumption. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, ensures the efficient production of high-quality compounds .
化学反应分析
Types of Reactions
Methyl 4-hydroxy-2-phenylquinoline-7-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The carbonyl group in the ester can be reduced to form alcohols.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents used in these reactions.
Substitution: Electrophilic reagents like bromine or nitric acid can be used to introduce substituents onto the phenyl ring.
Major Products Formed
The major products formed from these reactions include quinone derivatives, alcohols, and substituted phenyl derivatives, each with distinct chemical and biological properties .
科学研究应用
Methyl 4-hydroxy-2-phenylquinoline-7-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound exhibits antimicrobial and anticancer properties, making it a candidate for drug development.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases, including infections and cancer.
作用机制
The mechanism of action of methyl 4-hydroxy-2-phenylquinoline-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes involved in cellular processes, leading to the disruption of metabolic pathways. For example, it may inhibit topoisomerases, enzymes critical for DNA replication and repair, thereby exerting its anticancer effects . Additionally, its antimicrobial activity may result from the disruption of bacterial cell wall synthesis or protein function .
相似化合物的比较
Similar Compounds
4-Hydroxyquinoline: Shares the quinoline core but lacks the phenyl and carboxylate ester groups.
2-Phenylquinoline: Similar structure but without the hydroxyl and carboxylate ester groups.
Quinoline-7-carboxylate: Contains the carboxylate ester group but lacks the hydroxyl and phenyl groups.
Uniqueness
Methyl 4-hydroxy-2-phenylquinoline-7-carboxylate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the hydroxyl group enhances its solubility and reactivity, while the phenyl group contributes to its stability and interaction with biological targets. The carboxylate ester group allows for further chemical modifications, making it a versatile compound for various applications.
属性
CAS 编号 |
825620-22-2 |
|---|---|
分子式 |
C17H13NO3 |
分子量 |
279.29 g/mol |
IUPAC 名称 |
methyl 4-oxo-2-phenyl-1H-quinoline-7-carboxylate |
InChI |
InChI=1S/C17H13NO3/c1-21-17(20)12-7-8-13-15(9-12)18-14(10-16(13)19)11-5-3-2-4-6-11/h2-10H,1H3,(H,18,19) |
InChI 键 |
GSAWVSUQLRKNAX-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)C=C(N2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-Amino-6-[3-(trifluoromethyl)pyridin-2-yl]pyrazine-2-carboxylic acid](/img/structure/B11844628.png)

![Ethyl 6-benzyl-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B11844632.png)


![3-[3-(4-tert-Butylphenyl)oxetan-3-yl]-N,N-dimethylpropan-1-amine](/img/structure/B11844671.png)

![2,4-Dimethyl-9-phenylindeno[2,1-B]pyran](/img/structure/B11844694.png)

![3-Bromo-2-(dichloromethyl)imidazo[1,2-A]pyridine](/img/structure/B11844706.png)


